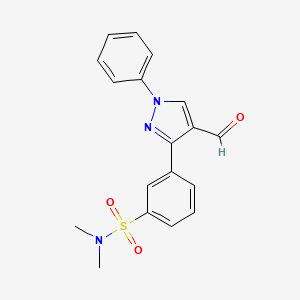

3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide

Description

This compound features a pyrazole core substituted with a formyl group at position 4, a phenyl group at position 1, and a benzene sulfonamide moiety at position 3. The N,N-dimethylation of the sulfonamide enhances its solubility and metabolic stability compared to non-alkylated analogs.

Properties

IUPAC Name |

3-(4-formyl-1-phenylpyrazol-3-yl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-20(2)25(23,24)17-10-6-7-14(11-17)18-15(13-22)12-21(19-18)16-8-4-3-5-9-16/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTMWUVNFADUFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-(dimethylamino)sulfonylbenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Formyl Group Reactivity

The aldehyde moiety enables selective nucleophilic addition and condensation reactions:

Schiff Base Formation

Reaction with primary amines produces imine derivatives under mild conditions:

textR-NH₂ + Ar-CHO → R-N=CH-Ar + H₂O

Conditions : Ethanol, acetic acid (catalytic), 25–30°C, 12–24 h .

Yield : 65–89% (similar pyrazole-aldehyde systems) .

Reductive Amination

The formyl group undergoes hydrogenation with NaBH₃CN or H₂/Pd-C in the presence of amines:

Example :

-

Reaction with benzylamine forms N-benzyl-3-(1-phenyl-4-((benzylamino)methyl)-1H-pyrazol-3-yl)-N-methylbenzenesulfonamide.

Catalyst : 10% Pd/C, H₂ (1 atm), methanol, 50°C .

Pyrazole Ring Modifications

The 1-phenylpyrazole core participates in cycloaddition and cross-coupling reactions:

Palladium-Catalyzed C–N Coupling

Buchwald-Hartwig amination facilitates aryl-amine bond formation:

Conditions :

-

Pd₂(dba)₃ (2.5 mol%), Xantphos (6 mol%), KOtBu, toluene, 110°C .

Scope : Couples with aryl halides (e.g., 4-bromotoluene) to form bis-arylpyrazole derivatives .

Electrophilic Substitution

Nitration at the pyrazole C4 position (when deprotonated):

Reagents : HNO₃/H₂SO₄, 0°C → RT.

Outcome : Introduces nitro group para to the formyl substituent .

Sulfonamide Group Reactions

The N,N-dimethylsulfonamide exhibits limited nucleophilicity but engages in:

Desulfonation Under Acidic Conditions

Heating with HCl (conc.) removes the sulfonamide group:

Conditions : HCl (6N), 100°C, 6 h → yields 3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzoic acid .

Multi-Component Reactions

The compound serves as a scaffold in tandem transformations:

Pyrazole Ring Expansion

Reaction with hydrazines forms pyrazolo[1,5-a]pyrimidines:

Conditions : Hydrazine hydrate, ethanol, reflux (Δ, 4 h) .

Mechanism : Formyl group condenses with hydrazine, followed by cyclization .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its potential as an antibacterial agent. A study demonstrated that modifications in the pyrazole ring can enhance antimicrobial activity against a range of pathogens. For instance, derivatives with electron-withdrawing groups showed improved efficacy compared to their parent compounds .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that compounds containing the pyrazole moiety can inhibit pro-inflammatory cytokines, suggesting a mechanism for treating inflammatory diseases. Case studies involving animal models have reported reduced inflammation markers when treated with pyrazole derivatives .

Material Science Applications

Synthesis of Polymers

The compound has been utilized as a monomer in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing thermal stability and mechanical properties. Research has shown that incorporating such compounds into polyurethanes improves their resistance to thermal degradation .

Dye Synthesis

In material science, derivatives of pyrazoles have been employed in dye synthesis due to their vibrant colors and stability. The compound's ability to form chelates with metal ions makes it suitable for applications in textile dyeing processes, where it imparts color durability and fastness .

Catalytic Applications

Catalysis in Organic Reactions

The compound has shown promise as a catalyst in various organic reactions, including cross-coupling reactions and cycloadditions. Studies indicate that its sulfonamide group enhances catalytic activity by stabilizing transition states during reactions, leading to higher yields and selectivity .

Case Study: Suzuki-Miyaura Coupling

A notable case study involved using this compound in Suzuki-Miyaura coupling reactions, where it effectively facilitated the formation of biaryl compounds under mild conditions. This application highlights its utility in synthesizing complex organic molecules relevant to pharmaceuticals .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The dimethylamino sulfonyl group and the pyrazole ring are key functional groups that interact with enzymes, receptors, or other biomolecules. These interactions can lead to inhibition or activation of biological pathways, resulting in the observed bioactivity. The exact molecular targets and pathways involved depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Key Observations:

Sulfonamide Substitution :

- The N,N-dimethyl group in the target compound improves solubility and metabolic stability compared to unsubstituted (e.g., ) or N-methyl (e.g., ) sulfonamides.

- Thioether analogs (e.g., ) lack sulfonamide groups, reducing hydrogen-bonding capacity but increasing lipophilicity.

Biological Activity :

- The unsubstituted sulfonamide analog in demonstrated anticancer activity against MCF-7 cells (IC₅₀ = 21.2 mM), suggesting that dimethyl substitution in the target compound may modulate potency or selectivity.

Synthetic Methods :

- Vilsmeier-Haack formylation (used in ) is a common route for introducing the 4-formyl group on pyrazoles. The target compound likely follows a similar pathway.

Structural Effects :

- Electron-withdrawing groups (e.g., –CF₃ in , –Cl in ) alter electronic properties, influencing reactivity and target interactions.

- Crystallographic data (e.g., ) using SHELX software highlight conformational differences in analogs, which may affect binding to biological targets.

Research Findings and Implications

- Antimicrobial Activity : Pyrazole-benzimidazole hybrids (e.g., ) exhibit moderate activity against bacterial strains (MIC = 62.5 mg/mL), suggesting that the target compound’s dimethyl group could enhance efficacy.

- Structural Optimization : Substituents like –CF₃ () or –Cl () provide avenues for tuning lipophilicity and target engagement.

Biological Activity

The compound 3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and anticonvulsant activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of 3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves the reaction of appropriate phenylhydrazones with sulfonamides through a series of chemical transformations. The Vilsmeier-Haack reaction is commonly employed to introduce the formyl group into the pyrazole structure, facilitating the formation of the target compound.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The compound in focus has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Mechanism of Action : The anticancer activity is believed to stem from the ability of the compound to induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, studies have indicated that similar pyrazole derivatives interact with proteins involved in cell cycle regulation and apoptosis, leading to enhanced cytotoxicity against tumor cells .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | < 10 | |

| HT29 (colorectal cancer) | < 5 | |

| Jurkat (T-cell leukemia) | < 15 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that the MIC values for this compound range from 31.25 µg/mL to higher concentrations depending on the bacterial strain tested, showcasing its potential as an antibacterial agent .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 31.25 | |

| Escherichia coli | 62.5 | |

| Pseudomonas aeruginosa | 125 |

Anticonvulsant Activity

The anticonvulsant potential of pyrazole derivatives is well-documented. Compounds similar to 3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide have been shown to exhibit protective effects in animal models against seizure-inducing agents .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Study on Anticancer Activity : A recent investigation evaluated a series of pyrazole compounds, including our target compound, against multiple cancer cell lines. The study concluded that compounds with specific substitutions on the pyrazole ring exhibited significantly enhanced anticancer activity compared to standard chemotherapeutics .

- Antibacterial Efficacy Study : Another study focused on assessing the antibacterial properties of various pyrazole derivatives against resistant bacterial strains. The results indicated that compounds with a sulfonamide moiety displayed higher efficacy than those without, suggesting a synergistic effect that warrants further exploration .

Q & A

Q. What in vitro assays are recommended for evaluating toxicity profiles?

- Methodological Answer :

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells.

- Genotoxicity : Ames test with Salmonella typhimurium strains.

- Off-target effects : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.